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molecular formula C13H11F2NO3S B7865751 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Cat. No. B7865751
M. Wt: 299.29 g/mol
InChI Key: KQWFGOQFGSWMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296741B2

Procedure details

A solution of Example 252a (10.0 g, 30.4 mmol) in tetrahydrofuran (150 mL) was added to 10% Pd/C (1.616 g, 15.18 mmol) in a 250 mL bottle and the mixture was stirred for 24 hour under a 30 psi hydrogen atmosphere at 40° C. The mixture was filtered through a nylon membrane and concentrated. The residue was purified flash chromatography (silica gel, 70:30 ethyl acetate/hexanes) to provide the title compound (8.6 g, 55% yield).
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.616 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[N+:15]([O-])=O.[H][H]>O1CCCC1.[Pd]>[F:1][C:2]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:6]=1[NH2:15]

Inputs

Step One
Name
solution
Quantity
10 g
Type
reactant
Smiles
FC1=C(OC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C=CC(=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.616 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a nylon membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified flash chromatography (silica gel, 70:30 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=C(N)C=C(C=C2)S(=O)(=O)C)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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